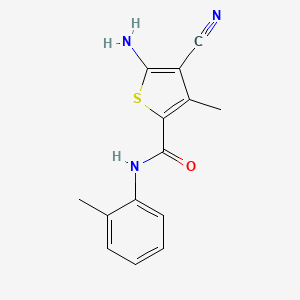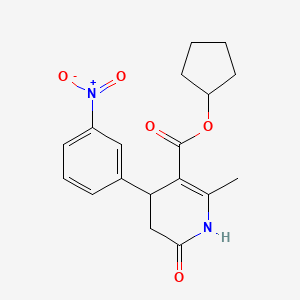![molecular formula C18H12N4OS B4694574 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide](/img/structure/B4694574.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide
Übersicht
Beschreibung
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide involves the inhibition of certain enzymes and protein-protein interactions. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.
Biochemical and Physiological Effects:
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. It has also been shown to increase the acetylation of histones, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This can be useful in studying the role of HDACs in gene regulation and disease progression. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of its potential as a drug candidate for the treatment of different diseases, including cancer, fungal infections, and bacterial infections. Additionally, the study of its mechanism of action and its effects on gene expression and protein-protein interactions can provide insights into the underlying molecular mechanisms of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-naphthamide has been extensively studied for its potential applications in different scientific research fields. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied for its ability to inhibit certain enzymes and protein-protein interactions. In pharmacology, it has been investigated for its potential as a drug candidate for various diseases.
Eigenschaften
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-16(15-6-5-12-3-1-2-4-14(12)11-15)20-18-22-21-17(24-18)13-7-9-19-10-8-13/h1-11H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLPYLFQOZXXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-butoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B4694494.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4694497.png)
![3-ethyl 7-methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4694501.png)
![1-[(2-hydroxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4694511.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzaldehyde](/img/structure/B4694513.png)

![1-[(4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4694531.png)
![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694539.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4694547.png)


![1-(2-fluoro-4-methoxyphenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4694566.png)

![6-{[(3-{[(4-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4694590.png)